molecular formula C11H18Cl2N4 B14247744 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine CAS No. 205492-95-1

4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine

Cat. No.: B14247744
CAS No.: 205492-95-1
M. Wt: 277.19 g/mol
InChI Key: HLKDEQQWQJJQPK-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two chlorine atoms and two isobutyl groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by alkylation with isobutylamine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the reagents used. For example, substitution with an amine would yield a new triazine derivative with the amine group replacing the chlorine atom.

Scientific Research Applications

4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and isobutyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A widely used precursor in the synthesis of various triazine derivatives.

    4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but lacks the isobutyl groups.

    N,N-Diisopropyl-1,3,5-triazin-2-amine: Similar alkyl groups but different halogenation pattern.

Uniqueness

4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and isobutyl groups make it a versatile compound for various applications.

Properties

CAS No.

205492-95-1

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

IUPAC Name

4,6-dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18Cl2N4/c1-7(2)5-17(6-8(3)4)11-15-9(12)14-10(13)16-11/h7-8H,5-6H2,1-4H3

InChI Key

HLKDEQQWQJJQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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